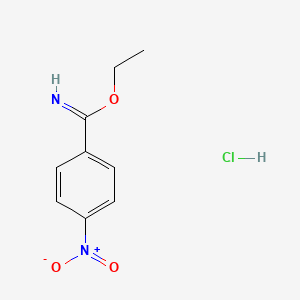

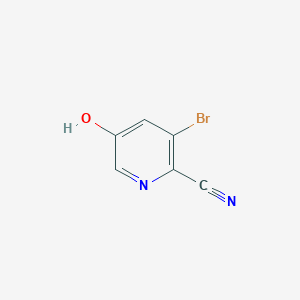

![molecular formula C16H17N3OS B2978196 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone CAS No. 1797982-44-5](/img/structure/B2978196.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule. It is related to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been described . The synthesis involves the use of quinuclidinone, which provides a versatile platform bearing one lactam function in position C-2. This is then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This ring is fused with a pyridine ring to form a dihydropyrido[4,3-d]pyrimidine moiety. Additionally, it has an ethylthio substituent attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrimidine and pyridine rings, as well as the ethylthio and phenyl groups. For instance, the compound could potentially undergo reactions such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For instance, it is likely to have a relatively high molecular weight due to the presence of multiple aromatic rings. The presence of the ethylthio group could potentially increase its lipophilicity .科学的研究の応用

Anti-inflammatory Applications

Pyrimidine derivatives, including our compound of interest, have been studied for their anti-inflammatory properties. They exhibit pharmacological effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for developing new anti-inflammatory drugs.

Antitumor Activities

The pyrido[4,3-d]pyrimidine scaffold is a part of various compounds that have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines . The ability to interfere with cellular proliferation makes this class of compounds significant in the search for new cancer therapies.

Biological Activity as DNA/RNA Analogues

Due to the similarity with nitrogen bases present in DNA and RNA, pyrido[4,3-d]pyrimidine derivatives are considered privileged scaffolds capable of providing ligands for several receptors in the body . This resemblance to DNA bases opens up possibilities for these compounds to be used in gene therapy and as tools in molecular biology research.

Synthetic Methodology Development

The compound’s structure serves as a scaffold for the development of new synthetic methodologies. Researchers have explored various synthetic routes to create pyrido[4,3-d]pyrimidine derivatives, which are valuable for the synthesis of biologically active compounds .

Photochemical Research

Pyrido[4,3-d]pyrimidine derivatives have been used in photochemical studies to understand the mechanisms of photoinduced oxidative dehydrogenation. These studies contribute to the field of organic photochemistry and can lead to the development of new photoactive materials .

Anti-Corrosion Applications

While not directly related to the compound , research on similar pyrimidine structures has led to the development of superhydrophobic surfaces with anti-corrosion applications . The study of these compounds can inspire new approaches to protect materials from corrosion.

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. Additionally, studies could be conducted to determine its safety profile and potential applications .

特性

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZDVGBUOYCSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

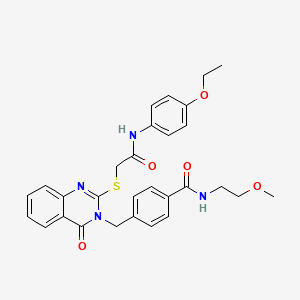

![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)

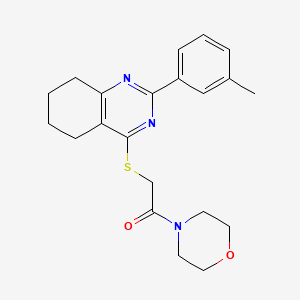

![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)

![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)

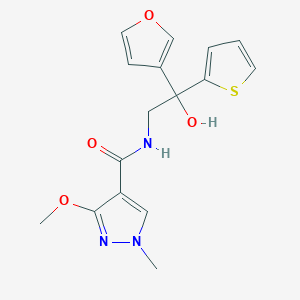

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)